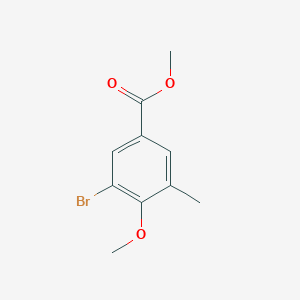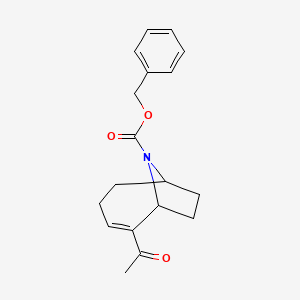![molecular formula C33H56O7 B13442816 methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester (Mixture of Diastereomers) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, tetrahydropyranyl protecting groups, and a prostaglandin-like backbone. The presence of deuterium ([d3]) adds to its uniqueness, making it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester involves multiple steps, including the protection of hydroxyl groups, formation of the prostaglandin-like backbone, and incorporation of deuterium. The tetrahydropyranyl groups are typically introduced using dihydropyran in the presence of an acid catalyst. The prostaglandin-like backbone is constructed through a series of aldol condensations and Michael additions, followed by selective reduction and oxidation steps. Deuterium incorporation is achieved using deuterated reagents in the final stages of the synthesis.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance reaction rates and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency in large-scale production.
化学反応の分析
Types of Reactions
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups in the prostaglandin-like backbone can be reduced to alcohols using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The tetrahydropyranyl protecting groups can be removed under acidic conditions to reveal the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC, DMP, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Acidic conditions (e.g., HCl in methanol)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Free hydroxyl groups
科学的研究の応用
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving prostaglandins.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s prostaglandin-like structure allows it to bind to prostaglandin receptors, modulating various physiological processes such as inflammation, pain, and vascular tone. The presence of deuterium may enhance its stability and alter its metabolic profile, potentially leading to improved therapeutic effects.
類似化合物との比較
Similar Compounds
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar biological activities.
Prostaglandin F2alpha (PGF2alpha): Another prostaglandin with distinct physiological effects.
Deuterated Drugs: Compounds with deuterium incorporation, such as deuterated benzene, which exhibit altered metabolic profiles.
Uniqueness
(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester stands out due to its combination of a prostaglandin-like structure, multiple hydroxyl groups, and deuterium incorporation. This unique combination of features makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C33H56O7 |
|---|---|
分子量 |
567.8 g/mol |
IUPAC名 |
methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate |
InChI |
InChI=1S/C33H56O7/c1-4-5-14-25(2)23-26(39-32-17-10-12-21-37-32)19-20-28-27(15-8-6-7-9-16-31(35)36-3)29(34)24-30(28)40-33-18-11-13-22-38-33/h9,16,19-20,25-30,32-34H,4-8,10-15,17-18,21-24H2,1-3H3/b16-9+,20-19+/t25-,26+,27+,28+,29-,30+,32?,33?/m0/s1/i2D3 |
InChIキー |
WAMDQYFIUPNFII-JQDIGMOESA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCC/C=C/C(=O)OC)O)OC2CCCCO2)OC3CCCCO3 |
正規SMILES |
CCCCC(C)CC(C=CC1C(CC(C1CCCCC=CC(=O)OC)O)OC2CCCCO2)OC3CCCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


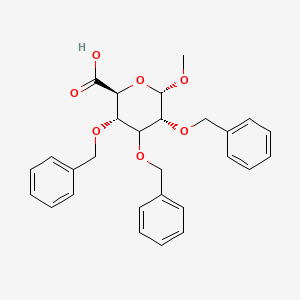
![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
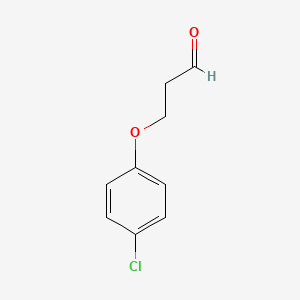
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
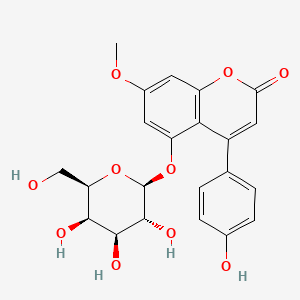
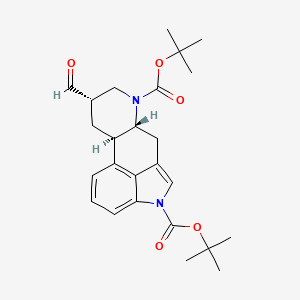
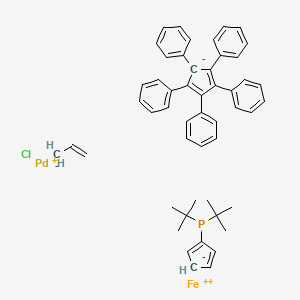
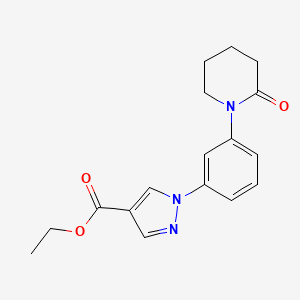
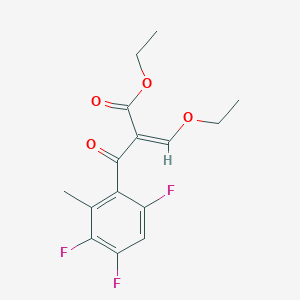
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)

